molecular formula C11H13N3O B595228 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol CAS No. 1211594-59-0

2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Cat. No. B595228
M. Wt: 203.245
InChI Key: WHVULNUBZDIKCV-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol” is an organic compound containing an amino group (-NH2), a phenyl group (a benzene ring), a pyrazol group (a five-membered ring with three carbon atoms and two nitrogen atoms), and an ethanol group (-CH2-CH2-OH). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the specific reagents and conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a pyrazol ring attached to a phenyl ring via a carbon atom. An amino group would be attached to the phenyl ring, and an ethanol group would be attached to the pyrazol ring. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. The amino group is a common nucleophile and can participate in various reactions such as acylation or alkylation. The phenyl ring can undergo electrophilic aromatic substitution reactions, and the pyrazol ring might participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ethanol group might make it somewhat polar, affecting its solubility in different solvents .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. It could be of interest in medicinal chemistry, materials science, or other areas of research .

properties

IUPAC Name

2-[4-(4-aminophenyl)pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-11-3-1-9(2-4-11)10-7-13-14(8-10)5-6-15/h1-4,7-8,15H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVULNUBZDIKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

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